

(R)-1-Methoxypropan-2-amine hydrochloride

CAS number and MDL number

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Compound of Interest

Compound Name: (R)-1-Methoxypropan-2-amine hydrochloride

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Technical Guide: (R)-1-Methoxypropan-2-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Methoxypropan-2-amine hydrochloride is a chiral amine salt of significant interest in synthetic organic chemistry. Its stereospecific nature makes it a valuable building block for the synthesis of enantiomerically pure molecules, particularly in the development of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical identity, properties, and a detailed experimental protocol for its synthesis, catering to professionals in research and drug development.

Chemical Identity and Properties

The fundamental identifiers and physicochemical properties of **(R)-1-Methoxypropan-2-amine hydrochloride** are summarized below.

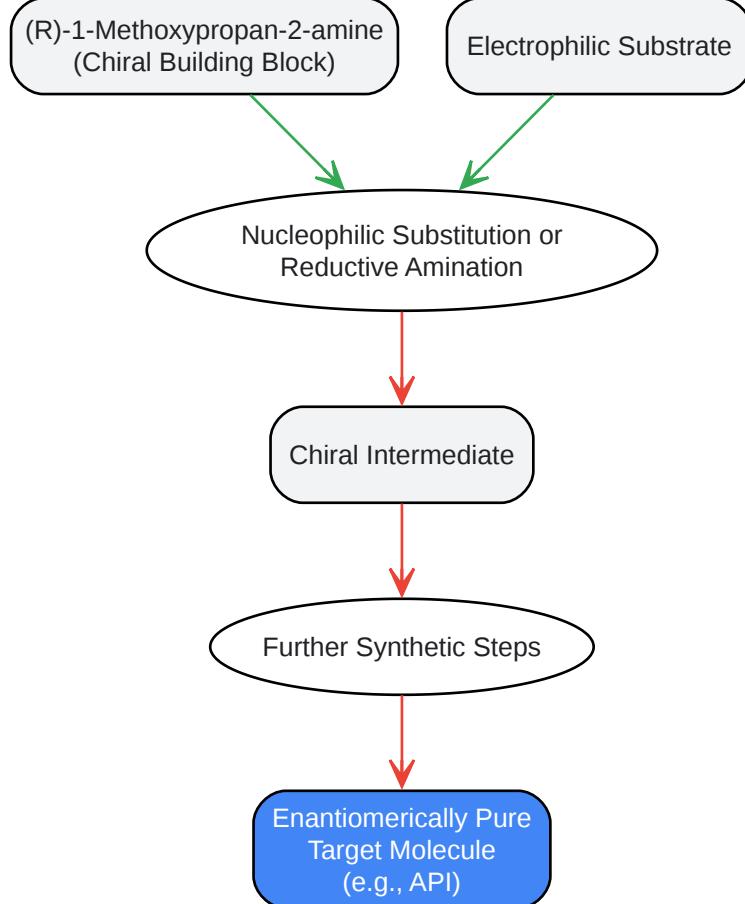
Property	Value	Reference
CAS Number	626220-76-6	[1]
MDL Number	MFCD12405301	[1]
Molecular Formula	C ₄ H ₁₂ CINO	[1]
Molecular Weight	125.60 g/mol	[1]
IUPAC Name	(2R)-1-methoxypropan-2-amine;hydrochloride	N/A
SMILES	COc1ccccc1[N+](=O)[O-]	[2]
InChI Key	RVDUOVVHQKMQLM- PGMHMLKASA-N	[2]
Appearance	Solid	N/A
Storage Conditions	Inert atmosphere, 2-8°C	[1]

Synthetic Utility

(R)-1-Methoxypropan-2-amine hydrochloride serves as a crucial chiral precursor in asymmetric synthesis. The amine functional group can act as a nucleophile in various chemical transformations, allowing for the introduction of a stereocenter into a target molecule. Its enantiomer, (S)-1-methoxy-2-propylamine, is a known intermediate in the synthesis of piperazinebenzylamine-based human MC4 receptor antagonists and imidazopyrimidine derivatives that act as potent p38 MAP kinase inhibitors.

The following diagram illustrates the general role of (R)-1-Methoxypropan-2-amine as a chiral building block in a synthetic pathway.

Synthetic Application of (R)-1-Methoxypropan-2-amine

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Synthetic pathway utilizing a chiral amine.

Experimental Protocols

The synthesis of enantiomerically pure amines is often achieved through biocatalytic methods, which offer high stereoselectivity. Below is a detailed protocol for the synthesis of the (S)-enantiomer via transamination, which is a well-documented process. The synthesis of the (R)-enantiomer would follow an analogous procedure, substituting the (S)-selective transaminase with an (R)-selective transaminase.

Protocol: Biocatalytic Synthesis of (S)-1-Methoxy-2-aminopropane (Adapted from US Patent 6,133,018 A)[3]

This protocol describes the enzymatic synthesis of (S)-1-methoxy-2-aminopropane from methoxyacetone using a transaminase.

Materials:

- Monobasic sodium phosphate
- Concentrated hydrochloric acid
- Water
- 2-aminopropane
- Methoxyacetone (98%)
- Sodium hydroxide
- Pyridoxal 5'-phosphate
- (S)-transaminase-containing *E. coli* cells
- 3 L round bottom reactor with temperature control and agitation apparatus

Procedure:

- Buffer Preparation: Prepare a solution by adding five millimoles of monobasic sodium phosphate and 250 mL of concentrated hydrochloric acid to 1000 mL of water.
- Reaction Mixture Preparation:
 - Chill the buffer solution to 5-10°C in an ice-water bath.
 - To the chilled solution, add 258 mL of 2-aminopropane, followed by 206 mL of methoxyacetone (98%).
 - Mix the solution and adjust the pH to 7.5 using either sodium hydroxide or hydrochloric acid as needed.
- Enzymatic Reaction:

- Transfer the reaction mixture to a 3 L round bottom reactor.
- Allow the temperature of the reaction mixture to stabilize at $30 \pm 1^\circ\text{C}$.
- Add 0.2 mM of pyridoxal 5'-phosphate to the mixture.
- Initiate the reaction by adding the (S)-transaminase-containing *E. coli* cells.
- Let the reaction proceed for 8 hours at $30 \pm 1^\circ\text{C}$ and pH 7.5. The reaction progress can be monitored by gas chromatography to confirm the formation of (S)-1-methoxy-2-aminopropane.

- Reaction Termination and Product Isolation:
 - Terminate the reaction by adding 5 mL of concentrated hydrochloric acid.
 - Perform a flash distillation to remove unreacted methoxyacetone and the acetone by-product.
 - Add 270 mL of 50% aqueous sodium hydroxide to the remaining reaction mixture to deprotonate the amines.
 - Distill the mixture to remove the amines as a single fraction.
 - Separate (S)-1-methoxy-2-aminopropane from residual 2-aminopropane by a final distillation to yield the purified product.

Note: For the synthesis of (R)-1-Methoxypropan-2-amine, a transaminase with (R)-selectivity would be required, following a similar protocol.

Conclusion

(R)-1-Methoxypropan-2-amine hydrochloride is a key chiral building block with significant applications in the stereoselective synthesis of complex organic molecules. The information provided in this technical guide, including its chemical properties and a detailed synthetic protocol, serves as a valuable resource for researchers and professionals engaged in pharmaceutical and chemical development. The use of biocatalytic methods, in particular, offers an efficient and highly selective route to obtaining this and other chiral amines.

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